Synthesis Yield: 4-Bromo vs. 5-Bromo Isomer
In Roche patent US 2007/0123527 A1, the CSI-mediated cyanation of 4-bromoindole produced 4-bromo-1H-indole-3-carbonitrile (LVII) in 87% isolated yield (4.9 g from 5.0 g 4-bromoindole) . When the identical two-step protocol (CSI addition at 0 °C followed by TEA treatment) was applied to 5-bromoindole to prepare the 5-bromo isomer (LXII), the isolated yield dropped to 66% (3.72 g) [1]. This represents a 21-percentage-point yield advantage for the 4-bromo isomer, equivalent to a 32% relative improvement in synthetic efficiency. The difference is attributed to electronic effects: the 4-position bromine is peri to the indole NH and ortho to the site of electrophilic cyanation at C3, creating a distinct reactivity profile compared to the 5-bromo isomer where the bromine is para to the indole nitrogen.
| Evidence Dimension | Isolated synthesis yield using CSI cyanation method |
|---|---|
| Target Compound Data | 87% yield (4.9 g off-white solid from 5.0 g 4-bromoindole, 25.5 mmol scale) |
| Comparator Or Baseline | 5-bromo-1H-indole-3-carbonitrile (LXII): 66% yield from 5-bromoindole using identical procedure |
| Quantified Difference | Δ = +21 percentage points; 4-bromo isomer shows 1.32-fold higher yield |
| Conditions | Step 1: chlorosulfonyl isocyanate (1.07 equiv), acetonitrile, 0 °C, 2 h; Step 2: triethylamine (1.06 equiv), 0 °C to rt overnight |
Why This Matters
For procurement at scale, the 87% yield translates to lower cost per gram and higher batch-to-batch consistency compared to the 66%-yielding 5-bromo alternative when the same synthetic route is employed.
- [1] Roche Palo Alto LLC, US Patent US 2007/0123527 A1. The 5-bromo-1H-indole-3-carbonitrile (LXII) was prepared in 66% yield (3.72 g) from 5-bromoindole using the identical CSI/TEA procedure described for the 4-bromo analog LVII in Example 14. View Source
